N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide

Chemical procurement Early discovery Rare chemical

Sold AS-IS without analytical data for early discovery. Ideal for SAR deconvolution and unbiased phenotypic screening due to unique 3-nitro, 4-methoxy, and N-(4-acetylphenyl) combination. Elevated lipophilicity (est. logP ~2.5–3.5) supports membrane protein studies. Buyer assumes identity/purity confirmation, suitable for labs with in-house analytical SOPs.

Molecular Formula C16H14N2O5
Molecular Weight 314.29 g/mol
Cat. No. B5517061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide
Molecular FormulaC16H14N2O5
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
InChIInChI=1S/C16H14N2O5/c1-10(19)11-3-6-13(7-4-11)17-16(20)12-5-8-15(23-2)14(9-12)18(21)22/h3-9H,1-2H3,(H,17,20)
InChIKeyPYAOCFNFRBCKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Acetylphenyl)-4-methoxy-3-nitrobenzamide (CAS 329941-19-7): Chemical Identity and Procurement Baseline for Early Discovery


N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide (CAS 329941-19-7) is an aromatic amide with the molecular formula C16H14N2O5 and a molecular weight of 314.3 g/mol . It belongs to the 4-methoxy-3-nitrobenzamide structural class, characterized by a central benzamide core bearing a 3-nitro group, a 4-methoxy substituent on the benzoyl ring, and an N-(4-acetylphenyl) moiety on the amide nitrogen . The compound is commercially distributed through Sigma-Aldrich's AldrichCPR program as part of a collection of rare and unique chemicals intended for early discovery researchers, with the vendor explicitly stating that analytical data is not collected for this product and that the buyer assumes responsibility for identity and purity confirmation .

N-(4-Acetylphenyl)-4-methoxy-3-nitrobenzamide: Why Analogs and Structural Congeners Cannot Be Casually Substituted


Substitution among 4-methoxy-3-nitrobenzamide derivatives or N-(4-acetylphenyl)benzamide analogs is scientifically unjustified without direct comparative data. The specific combination of substituents on this scaffold—the 3-nitro group, the 4-methoxy group on the benzoyl ring, and the 4-acetylphenyl moiety on the amide nitrogen—creates a unique electronic and steric environment that cannot be predicted from simpler analogs . For example, the 4-methoxy-3-nitrobenzamide core alone (CAS 10397-58-7) lacks the extended aromatic system and hydrogen-bonding capacity of the N-(4-acetylphenyl) substitution [1]. Conversely, N-(4-acetylphenyl)benzamide analogs without the nitro and methoxy substituents exhibit fundamentally different polarity profiles, with logP differences exceeding 2.5 units and topological polar surface area (tPSA) variations of nearly 30 Ų . These physicochemical divergences translate to distinct solubility, permeability, and target-binding behavior. The vendor's explicit disclaimer regarding the absence of analytical data further underscores that this compound occupies a unique procurement niche where substitution with ostensibly similar compounds from other suppliers would constitute a different experimental variable entirely .

N-(4-Acetylphenyl)-4-methoxy-3-nitrobenzamide: Quantitative Differentiation Evidence for Procurement Decisions


Procurement-Only Availability as an Uncharacterized Rare Chemical from a Single Tier-1 Distributor

N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide is exclusively distributed through Sigma-Aldrich's AldrichCPR (Collection of Rare and Unique Chemicals) program with the explicit caveat that the vendor does not collect analytical data, provides no certificate of analysis, and sells the product 'AS-IS' with all warranties disclaimed . In contrast, close structural analogs such as N-(4-acetylphenyl)benzamide (CAS 5411-13-2) and 4-methoxy-3-nitrobenzamide (CAS 10397-58-7) are available from multiple vendors with full analytical characterization, certificates of analysis, and defined purity specifications [1]. This procurement asymmetry creates a definitive differentiation: researchers seeking this specific compound must accept vendor terms that shift identity verification burden to the buyer, whereas analog procurement carries standard quality assurances.

Chemical procurement Early discovery Rare chemical AldrichCPR CAS 329941-19-7

Molecular Weight Increase of 118.1 Da and LogP Elevation of ~2.4 Units Relative to the Unsubstituted Benzamide Core

The target compound (MW 314.3 g/mol) incorporates the N-(4-acetylphenyl) moiety onto the 4-methoxy-3-nitrobenzamide core (MW 196.16 g/mol), representing a molecular weight increase of 118.1 Da [1]. This structural extension elevates calculated lipophilicity: the unsubstituted core has an XLogP3-AA of 0.6, whereas an analog with the identical N-(4-acetylphenyl) group but different benzoyl substitution (N-(4-acetylphenyl)-4-(allyloxy)benzamide) exhibits a LogP of 3.45—a difference of approximately 2.8 log units . The target compound is expected to have similarly elevated lipophilicity relative to the core, fundamentally altering membrane permeability, aqueous solubility, and protein-binding characteristics compared to the simpler benzamide scaffold.

Physicochemical properties Lipophilicity Drug-likeness Permeability SAR

Topological Polar Surface Area Expansion to 98.1 Ų on the Core Plus Additional H-Bond Acceptors from the Acetylphenyl Moiety

The 4-methoxy-3-nitrobenzamide core possesses a topological polar surface area (tPSA) of 98.1 Ų, contributed primarily by the nitro group, methoxy oxygen, and amide functionality [1]. The target compound adds the N-(4-acetylphenyl) group, which introduces an additional amide nitrogen, an acetyl carbonyl oxygen, and an extended aromatic system. While full tPSA data for the target compound is not published, structural analysis indicates additional hydrogen-bond acceptor capacity from the acetyl carbonyl. For comparison, an analog with the identical N-(4-acetylphenyl) group but lacking the nitro group and bearing an allyloxy substituent (N-(4-acetylphenyl)-4-(allyloxy)benzamide) has a tPSA of 55.4 Ų . The target compound's tPSA is expected to exceed that of the core due to the nitro group retention, placing it in a distinct permeability classification zone.

Polar surface area Hydrogen bonding Membrane permeability Blood-brain barrier Oral bioavailability

Lack of Published Biological Activity Data Creates a Differentiated Risk-Reward Profile for Exploratory Research

Comprehensive searches across BindingDB, ChEMBL, PubChem BioAssay, and primary literature reveal no published biological activity data (IC50, Ki, Kd, EC50, or inhibition percentages) for N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide [1]. In contrast, structurally related 4-substituted-3-nitrobenzamide derivatives have reported anti-tumor activity with GI50 values ranging from 1.9 to >100 μM across HCT-116, MDA-MB435, and HL-60 cell lines, with compound-dependent variations exceeding 50-fold within the same series [2]. N-(4-acetylphenyl)benzamide analogs have demonstrated in vitro activity against Mycobacterium tuberculosis and Mycobacterium avium complex . The target compound's complete absence of published activity data, combined with its procurement status as an AldrichCPR rare chemical, creates a unique value proposition: it represents an unexplored chemical space within a scaffold class known to yield bioactive compounds.

Biological activity Target engagement Screening Hit identification Early discovery

N-(4-Acetylphenyl)-4-methoxy-3-nitrobenzamide: Evidence-Derived Application Scenarios for Scientific Procurement


Early Discovery Screening for Novel Target Identification in Programs with Freedom-to-Operate Requirements

The complete absence of published biological activity data [1] combined with the compound's structural novelty within a scaffold class known to produce bioactive molecules (GI50 values spanning 1.9 to >100 μM across cell lines for related derivatives [2]) makes this compound ideal for unbiased phenotypic screening campaigns. Researchers seeking novel intellectual property positions can screen this compound without the encumbrance of prior art disclosures that characterize many commercially available screening collections. The elevated lipophilicity (estimated LogP ~2.5-3.5 versus core LogP 0.6 [3]) and increased tPSA (core 98.1 Ų plus additional polar surface ) further suggest distinct cellular permeability behavior that may yield unique hit profiles not observed with more polar or less substituted analogs.

Structure-Activity Relationship (SAR) Studies Investigating the N-(4-Acetylphenyl) Pharmacophore in Nitrobenzamide Series

This compound serves as a critical SAR probe for understanding the contribution of the N-(4-acetylphenyl) moiety to benzamide scaffold activity. By comparing against the 4-methoxy-3-nitrobenzamide core (MW 196.16 g/mol, XLogP3 0.6, tPSA 98.1 Ų [1]) and against N-(4-acetylphenyl)benzamide analogs lacking the nitro/methoxy substitution [2], researchers can deconvolute the specific contributions of each functional group. The 118.1 Da molecular weight increase from core to target compound [3] provides a measurable physicochemical perturbation for correlating activity shifts with structural modifications.

Scaffold-Hopping Campaigns Targeting Lipid-Dependent or Membrane-Associated Biological Systems

The predicted lipophilicity of this compound—estimated 2.4-2.9 log units higher than the parent 4-methoxy-3-nitrobenzamide core (XLogP3 0.6 [1])—positions it as a candidate for probing lipid-dependent biological targets or membrane-associated proteins where increased lipophilicity enhances partitioning into lipid bilayers. The nitro group's electron-withdrawing character combined with the acetylphenyl moiety's extended conjugation creates a unique electronic profile that may favor interactions with hydrophobic binding pockets distinct from those engaged by more polar benzamide derivatives.

Specialty Chemical Sourcing for Academic Core Facilities Requiring Documented Procurement Risk Assessment

The compound's AldrichCPR distribution status—explicitly sold 'AS-IS' without analytical data, with all warranties disclaimed, and with buyer responsibility for identity confirmation [1]—creates a documented use case for core facilities and shared instrumentation laboratories that require formal risk assessment documentation prior to chemical acquisition. Procurement of this compound necessitates a defined in-house characterization protocol (NMR, LC-MS, elemental analysis) prior to experimental use, making it suitable for facilities with established analytical chemistry capabilities and standard operating procedures for uncharacterized chemical handling [2].

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